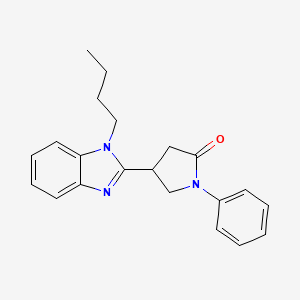

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

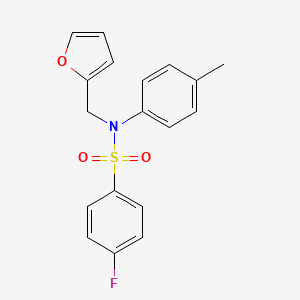

“4-(1-Butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Applications De Recherche Scientifique

Green Synthesis and Catalysis

The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate in the synthesis of heterocyclic compounds shows a novel approach to green chemistry. This method has been applied to synthesize novel heterocyclic systems with potential antibacterial, antifungal, and insecticidal activities, offering excellent yields and higher purity compared to traditional synthesis methods (Sharma & Jain, 2011).

Medicinal Chemistry

The exploration of benzimidazoles in the development of angiotensin II receptor antagonists has led to compounds with significant in vitro and in vivo activities, pointing to potential applications in treating hypertension and related cardiovascular diseases (Kubo et al., 1993).

Organometallic Chemistry and Catalysis

The synthesis of novel organometallic complexes incorporating benzimidazole motifs for application in catalysis, including C-C coupling reactions, highlights the versatility of these compounds in facilitating complex chemical transformations (Hahn, Jahnke, & Pape, 2007).

Material Science

Polyimides containing benzimidazole rings have been synthesized for applications as interlevel dielectrics, demonstrating improved adhesion to copper, high thermal stability, and desirable electrical properties, crucial for electronic and photovoltaic materials (Chung et al., 2001).

Alzheimer's Disease Research

A small library of spiropyrrolidine heterocyclic hybrids prepared in ionic liquid media showed potential as agents for treating Alzheimer's disease, with one compound exhibiting potent activity against acetylcholinesterase, a key target in Alzheimer's disease therapy (Kumar et al., 2018).

Novel Inorganic Morphologies

The sol–gel process involving 2-(4-Aminophenyl)-5-aminobenzimidazole led to the discovery of novel inorganic morphologies in polyimide/silica hybrid films, showcasing the utility of benzimidazole derivatives in material science for creating advanced materials with unique properties (Deng et al., 2010).

Orientations Futures

Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The compounds show not only biological activities but also are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . This minireview is focused on preparation of bis (benzimidazoles), their complexes, and biological properties that can be found from 2015 .

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with various biological targets. For instance, some benzimidazole derivatives have been found to exhibit anticancer activity by interacting with cancer cell lines . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. Some benzimidazole derivatives are known to inhibit cell division by binding to tubulin proteins, disrupting microtubule assembly

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some benzimidazole derivatives have been found to exhibit anticancer activity by affecting the cell cycle

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can vary widely. For instance, some benzimidazole derivatives are known to be eliminated primarily through the urine

Result of Action

The results of the action of benzimidazole derivatives can vary depending on their specific targets, mode of action, and biochemical pathways affected. Some benzimidazole derivatives have been found to exhibit anticancer activity

Action Environment

The action of benzimidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of these compounds

Propriétés

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-2-3-13-23-19-12-8-7-11-18(19)22-21(23)16-14-20(25)24(15-16)17-9-5-4-6-10-17/h4-12,16H,2-3,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJYAJSVUOJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698841.png)

![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2698846.png)

![5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2698848.png)

![Methyl imidazo[1,2-a]pyrimidine-7-carboxylate hydrochloride](/img/structure/B2698852.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2698855.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698863.png)

![Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B2698864.png)